N-(2-ethylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
N-(2-ethylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a heterocyclic compound featuring a triazolo[4,3-a]pyrazine core fused with an acetamide moiety. The structure includes a 2-methylphenoxy group at position 8 of the triazolopyrazine ring and a 2-ethylphenyl substituent on the acetamide nitrogen.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-3-16-9-5-6-10-17(16)24-19(28)14-27-22(29)26-13-12-23-21(20(26)25-27)30-18-11-7-4-8-15(18)2/h4-13H,3,14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWYLXMUKFNLLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazine Derivatives
The triazolopyrazine scaffold is synthesized via cyclocondensation of 2,3-dichloropyrazine with hydrazine hydrate. In ethanol at reflux, nucleophilic substitution yields 2-hydrazinyl-3-chloropyrazine (10 ), which undergoes cyclization with triethoxymethane to formtriazolo[4,3-a]pyrazine (11 ).
Reaction Conditions:
Oxidation to 3-Oxo Derivative
Oxidation of the triazolopyrazine core at position 3 is achieved using potassium permanganate in acidic conditions, yielding 3-oxo-triazolo[4,3-a]pyrazine. Alternative oxidants like hydrogen peroxide with catalytic vanadium show comparable efficacy.
Introduction of the 2-Methylphenoxy Group
Nucleophilic Aromatic Substitution
The 8-chloro intermediate (11 ) reacts with 2-methylphenol under basic conditions. Using cesium carbonate in DMF at 120°C for 24 hours, the phenoxy group substitutes the chloride at position 8 with 85% yield.
Optimization Insights:
- Base selection: Cs₂CO₃ > K₂CO₃ > NaH (higher yields due to superior leaving group activation).
- Solvent: DMF enhances nucleophilicity of phenoxide ions.
Synthesis of the Acetamide Side Chain
Acylation of 2-Ethylaniline
2-Ethylaniline reacts with chloroacetyl chloride in dichloromethane (DCM) with diisopropylethylamine (DIPEA) as a base, yielding N-(2-ethylphenyl)chloroacetamide. Subsequent nucleophilic displacement with sodium azide forms the azido intermediate.
Reaction Conditions:
Coupling to the Triazolopyrazine Core
The azidoacetamide undergoes Huisgen cycloaddition with the triazolopyrazine core under copper(I) catalysis. Click chemistry conditions (CuSO₄, sodium ascorbate, H₂O/tert-BuOH) achieve regioselective 1,4-addition, forming the target compound.
Industrial-Scale Optimization
Continuous Flow Synthesis
Patent CN102796104A highlights a continuous flow system for triazolopyrazine derivatives, reducing reaction times from 12 hours to 30 minutes. Key parameters:
Purification Techniques
- Crystallization: Ethyl acetate/hexane mixtures yield >99% purity.
- Chromatography: Silica gel with 5% methanol/DCM for lab-scale purification.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
“N-(2-ethylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide” can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Reduction of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Research indicates that N-(2-ethylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide exhibits several biological activities:
-
Antitumor Activity :
- Compounds within this class have shown significant antitumor effects by inhibiting key kinases involved in cancer cell proliferation.
- Mechanism : The compound targets pathways such as BRAF(V600E), EGFR, and Aurora-A kinase.
- Inhibitory Potency : Derivatives have demonstrated IC50 values in the micromolar range against various cancer cell lines.
-
Anti-inflammatory Properties :
- Similar compounds have been investigated for their anti-inflammatory effects through the modulation of inflammatory cytokines and pathways.
Case Studies
Several studies have explored the efficacy of this compound:
-
Anticancer Studies :
- A study conducted on various cancer cell lines demonstrated that the compound effectively inhibited cell growth and induced apoptosis in a dose-dependent manner.
- Result : The compound showed promise as a potential anticancer agent with favorable pharmacokinetic profiles.
-
Inflammation Models :
- In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines.
- Result : This suggests potential therapeutic applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of “N-(2-ethylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide” involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to specific receptors to modulate their activity.
Pathways: Influence on specific biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with analogous triazolopyrazine and related heterocyclic derivatives. Key differences in core structure, substituents, and physicochemical properties are highlighted.
Table 1: Structural and Functional Comparison of Triazolopyrazine Derivatives
Key Findings from Comparative Analysis:
Core Structure Variations: The triazolo[4,3-a]pyrazine core (target compound) is distinct from fused systems like benzothieno-triazolopyrimidine () or pyrrolo-triazolopyrazine (–10). Fused systems often exhibit enhanced planarity, affecting DNA intercalation or protein binding . Substitution at position 8 (phenoxy vs. piperazinyl vs. thio) significantly modulates solubility and target selectivity. Piperazinyl derivatives () demonstrate improved aqueous solubility due to their basic nitrogen atoms .
Substituent Effects: Phenoxy vs. Thioether: The target’s 2-methylphenoxy group offers moderate electron-withdrawing effects, while thioether substituents () increase lipophilicity and resistance to oxidative metabolism .
Synthetic Methodologies :
- Analogous compounds are synthesized via cyclization (e.g., mercaptoacetic acid in ), nucleophilic substitution (e.g., chloroacetanilides in ), or coupling reactions (e.g., HATU-mediated amidation in ) .
- Yields for triazolopyrazine derivatives range from 63% () to 74% (), with purification often involving recrystallization or column chromatography .
Spectroscopic Characterization :
- All compounds are validated using ¹H/¹³C NMR, IR, and mass spectrometry. For example, reports distinct aromatic proton signals at δ 7.30–8.12 ppm for the triazolopyrazine core .
Piperazine-containing derivatives () are often explored for CNS targets due to their ability to cross the blood-brain barrier .
Biological Activity
N-(2-ethylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide (CAS Number: 1251634-05-5) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer activity, antibacterial effects, and other pharmacological implications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 403.4 g/mol. The structure consists of a triazole and pyrazine moiety that may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1251634-05-5 |
| Molecular Formula | C22H21N5O3 |
| Molecular Weight | 403.4 g/mol |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In a screening of a drug library on multicellular spheroids, it was identified as a promising candidate against various cancer cell lines. Specifically, it demonstrated significant cytotoxicity with IC50 values lower than those of established chemotherapeutic agents like doxorubicin . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Assay
In vitro assays conducted on human cancer cell lines revealed that this compound exhibited the following results:
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| A431 (epidermoid carcinoma) | 15 | 20 |
| Jurkat (T-cell leukemia) | 12 | 18 |
These findings suggest that this compound could be further explored for its therapeutic potential in oncology.
Antibacterial Activity
The compound's antibacterial properties have also been investigated. Preliminary studies indicated that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be effective at concentrations comparable to some standard antibiotics .
Antibacterial Efficacy Table
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | 25 |
| Escherichia coli | 64 | 50 |
The biological activity of this compound is hypothesized to involve interactions with cellular targets that disrupt essential pathways in cancer and bacterial cells. Molecular docking studies suggest that it may bind effectively to key proteins involved in cell proliferation and survival pathways.
Q & A
Q. How can researchers optimize the synthesis of N-(2-ethylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide to improve yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key steps include:
- Temperature modulation : Maintain reactions at 10–15°C during sensitive steps (e.g., cyclization) to minimize side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) for triazole ring formation, as they enhance nucleophilic substitution efficiency .
- Catalyst choice : Employ coupling agents like HATU or EDCI for amide bond formation to reduce racemization .
- Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization in ethanol to isolate high-purity product .
Q. What analytical techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
- NMR spectroscopy : 1H and 13C NMR (in DMSO-d6 or CDCl3) confirm substituent positions (e.g., ethylphenyl and methylphenoxy groups) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ peak matching theoretical mass) .
- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetamide moiety) .
Q. How can researchers initially assess the biological activity of this compound?
- Methodological Answer :
- In vitro assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based or calorimetric assays to identify inhibitory activity .
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with structurally related triazolopyrazine derivatives .
- Structure-activity relationship (SAR) : Modify substituents (e.g., ethylphenyl → fluorophenyl) to evaluate impact on potency .
Advanced Research Questions
Q. What strategies resolve contradictory data in biological assays (e.g., inconsistent IC50 values across studies)?
- Methodological Answer :
- Assay standardization : Use identical buffer conditions (pH, ionic strength) and enzyme batches to minimize variability .
- Counter-screening : Test against off-target proteins (e.g., cytochrome P450 enzymes) to rule out non-specific binding .
- Metabolic stability testing : Evaluate compound stability in liver microsomes to identify degradation pathways affecting activity .
Q. How can regioselectivity challenges during triazolo-pyrazine core synthesis be addressed?
- Methodological Answer :
- Directed metalation : Use lithiation at pyrazine N-oxide positions to control triazole ring formation .
- Protecting groups : Temporarily block reactive sites (e.g., acetyl protection for phenoxy groups) to direct coupling reactions .
- Computational modeling : DFT calculations predict favorable transition states for regioselective bond formation .
Q. What methodologies ensure compound stability during long-term storage and in vivo studies?
- Methodological Answer :
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the acetamide group .
- HPLC stability assays : Monitor degradation products (e.g., free phenols from ester cleavage) under physiological pH .
- Cryoprotectants : Use trehalose or DMSO in formulations for in vivo studies to maintain solubility and stability .
Q. How can enantiomeric purity be achieved if stereogenic centers are introduced during synthesis?
- Methodological Answer :
- Chiral chromatography : Use Chiralpak® columns (e.g., OD-H or AD-H) with hexane/isopropanol gradients to resolve enantiomers .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps .
- Circular dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with simulated data .
Key Challenges and Solutions
- Challenge : Low solubility in aqueous buffers limits in vivo testing.
Solution : Derivatize with PEGylated side chains or use cyclodextrin-based formulations . - Challenge : Oxidative degradation of the triazole ring under light.
Solution : Store in amber vials with antioxidant additives (e.g., BHT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
